2-Methyl-1-(2-phenylethyl)benzimidazole
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Overview
Description
2-Methyl-1-(2-phenylethyl)benzimidazole is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(2-phenylethyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction is usually carried out at room temperature, and the product is purified using hexane and water washes.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors. The process is optimized for high yield and efficiency, ensuring the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(2-phenylethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole ring allows for electrophilic and nucleophilic substitution reactions, often using halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a strong base.
Major Products Formed:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole compounds.
Scientific Research Applications
2-Methyl-1-(2-phenylethyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-phenylethyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it can inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Shares a similar structure but lacks the methyl group at the 2-position.
2-Methylbenzimidazole: Similar but without the phenylethyl group.
1-(2-Phenylethyl)benzimidazole: Lacks the methyl group at the 2-position.
Uniqueness: 2-Methyl-1-(2-phenylethyl)benzimidazole is unique due to the presence of both the methyl and phenylethyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its ability to interact with various molecular targets, making it a versatile compound in scientific research .
Properties
CAS No. |
333746-90-0 |
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Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-methyl-1-(2-phenylethyl)benzimidazole |
InChI |
InChI=1S/C16H16N2/c1-13-17-15-9-5-6-10-16(15)18(13)12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
InChI Key |
HUOSRLKHQQNGGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=CC=CC=C3 |
solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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